molecular formula C22H17ClFN3O2S2 B2647871 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide CAS No. 1252928-76-9

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide

Cat. No. B2647871
CAS RN: 1252928-76-9
M. Wt: 473.97
InChI Key: WPCXVFBOYRJMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has shown that compounds with similar structures exhibit folded conformations about certain atoms, leading to specific molecular interactions and stability within their structures. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have demonstrated folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016). Such structural analyses are crucial for understanding the molecular basis of their reactivity and potential interactions with biological targets.

Antitumor Activity

The thieno[3,2-d]pyrimidine derivatives have shown significant potential in anticancer research. Compounds synthesized with variations in this scaffold displayed potent anticancer activity against various human cancer cell lines. For instance, a study reported the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating marked growth inhibition against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some compounds being nearly as active as doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Newly synthesized thienopyrimidine-linked rhodanine derivatives have exhibited promising antibacterial potency against several bacterial strains, showcasing the potential of these compounds in addressing microbial resistance (Kerru et al., 2019).

Chemical Synthesis and Properties

The exploration into the synthesis of diverse derivatives of thieno[3,2-d]pyrimidines has expanded the chemical space of this scaffold, leading to compounds with varied physicochemical and biological properties. For example, studies have synthesized classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, highlighting the versatility of this core structure in medicinal chemistry (Gangjee, Qiu, & Kisliuk, 2004).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c23-16-10-15(6-7-17(16)24)11-25-19(28)13-31-22-26-18-8-9-30-20(18)21(29)27(22)12-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCXVFBOYRJMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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